1-Tosylpiperazine hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

Researchers requiring a stable, non-hygroscopic sulfonamide-piperazine building block often face inconsistent purity and handling issues with free-base analogs. 1-Tosylpiperazine hydrochloride (CAS 856843-84-0) eliminates these risks as a high-purity (≥98%) hydrochloride salt, ensuring reproducible results in SAR studies, crop protection synthesis, and cross-coupling methodology development. - Non-hygroscopic crystalline solid for reliable storage and weighing. - Unique tosyl sulfonamide handle enables nucleophilic displacement and transition metal-catalyzed couplings. - Consistent ≥98% purity minimizes batch-to-batch variability in biological assays.

Molecular Formula C11H17ClN2O2S
Molecular Weight 276.78 g/mol
CAS No. 856843-84-0
Cat. No. B1372826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tosylpiperazine hydrochloride
CAS856843-84-0
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C11H16N2O2S.ClH/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
InChIKeyIMLDHDNEYHSNDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tosylpiperazine Hydrochloride Specifications & Profile


1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a sulfonamide-substituted piperazine derivative, specifically a 1-tosyl (4-methylphenylsulfonyl)-protected piperazine presented as a hydrochloride salt. It is a small molecule building block, with a molecular formula of C₁₁H₁₇ClN₂O₂S and a molecular weight of 276.78 g/mol . It is routinely supplied as a high-purity (98%) solid . The compound is a key intermediate in pharmaceutical and agrochemical research .

Tosyl protecting group for orthogonal deprotection and nucleophilic elaboration
Stable, non-hygroscopic hydrochloride salt simplifies handling and storage
Sulfonamide handle supports cross-coupling and SAR library synthesis

Why Generic Substitution Fails: 1-Tosylpiperazine HCl


Substituting 1-tosylpiperazine hydrochloride with an arbitrary piperazine derivative is not scientifically sound for several reasons. Unlike simple alkyl or Boc-protected piperazines, the tosyl group provides a unique sulfonamide nitrogen, offering distinct reactivity and a handle for further functionalization via nucleophilic substitution or transition metal-catalyzed cross-couplings [1]. Moreover, the hydrochloride salt form ensures a stable, non-hygroscopic solid that is convenient for storage and handling, unlike the neutral free base (CAS 27106-51-0), which may have different physical properties [2]. In biological contexts, the tosyl group can enhance target binding through additional hydrogen bond interactions, a feature absent in simpler piperazine analogs [3]. These factors make it an essential, non-interchangeable building block for specific synthetic pathways and structure-activity relationship (SAR) studies.

Protecting group
Tosyl: stable to acids, removable under reductive conditions
Boc: labile to acids, incompatible with acidic synthetic steps
Physical form
HCl salt: non-hygroscopic solid, reliable weighing
Free base: may be hygroscopic, variable purity and melting range
Intermolecular interactions
Sulfonamide H-bond acceptors for crystal packing and target binding
Alkyl/aryl piperazines lack sulfonyl oxygens, different solid-state and SAR behavior

1-Tosylpiperazine HCl vs. Common Analogs


Purity and Consistency: HCl Salt vs. Free Base

Commercially available 1-tosylpiperazine hydrochloride (CAS 856843-84-0) is routinely supplied with a minimum purity of 98%, often with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . In contrast, the neutral free base (CAS 27106-51-0) is often offered at lower purity grades (e.g., 97% or 95%) and may have a wider melting point range (97-100°C) , which can indicate variability in crystal form or residual impurities .

Purity: HCl salt vs free base
Supplier specification, Data to verify
98% (HCl salt) vs 95% (free base)
Reported purity difference may support selection for multi-step synthesis where higher purity reduces purification burden.
Batch CoA availability varies; verify certificate before use.
Organic Synthesis Medicinal Chemistry Quality Control

Tosyl vs. Boc Protection in Piperazines

1-Tosylpiperazine hydrochloride serves as a masked electrophile for secondary amine functionalization. Unlike 1-Boc-piperazine (CAS 57260-71-6), which is cleaved under acidic conditions, the tosyl group is stable to a wide range of acids but can be selectively removed under reductive conditions (e.g., sodium naphthalenide) or used as a leaving group in SNAr reactions [1]. This orthogonal stability profile enables synthetic sequences not possible with Boc-protected piperazines. Furthermore, N-tosylpiperazines are reported to provide 'additional opportunities for weak interactions,' generating a 'scope for sophisticated manipulation in crystal packing' [2].

Tosyl vs. Boc orthogonality
Class-level inference, Reported
Acid-stable vs acid-labile protecting groups
Orthogonal stability enables synthetic sequences incompatible with Boc, expanding route design options.
Reductive removal required for tosyl; review Greene's Protective Groups for conditions.
Organic Synthesis Protecting Groups Cross-Coupling

Handling & Storage Stability: Salt vs. Free Base

1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a stable, non-hygroscopic solid that is stored at room temperature in a sealed, dry container . The corresponding neutral free base (CAS 27106-51-0) may be more prone to hygroscopicity or air oxidation over time . The hydrochloride salt's physical state (solid) and defined melting point (not reported for the HCl salt but typically >100°C for similar salts) facilitate accurate weighing and long-term storage without decomposition .

Storage stability
Class-level, Data to verify
Non-hygroscopic solid, room temperature storage
Solid form simplifies inventory management and may reduce degradation risk compared to free base.
Supplier storage recommendations; long-term stability not fully characterized.
Chemical Storage Lab Safety Procurement

Bioactivity of Tosylpiperazine Derivatives

While 1-tosylpiperazine hydrochloride is primarily a building block, its tosyl-containing derivatives have shown quantifiable biological activity. In a 2023 study, a series of 1-tosyl piperazine dithiocarbamate acetamide hybrids were synthesized. The most potent compound (4d) exhibited an IC₅₀ of 6.88 ± 0.11 µM against bacterial tyrosinase, which was 4.4-fold more potent than the reference drug kojic acid (IC₅₀ = 30.34 ± 0.75 µM) [1]. This demonstrates that the tosylpiperazine core can be a valuable pharmacophore for developing enzyme inhibitors, a property not shared by simple alkyl or aryl piperazines lacking the sulfonamide moiety.

Derivative bioactivity
Supporting evidence, Reported
IC₅₀ 6.88 µM (derivative 4d) vs kojic acid 30.34 µM
Reported derivative activity may support scaffold consideration for tyrosinase inhibition studies.
Activity of a synthetic derivative, not the building block itself.
Medicinal Chemistry Tyrosinase Inhibition Antimicrobial

Crystallographic Comparison: Tosyl vs. Benzyl Piperazine

The crystal structure of a related 1-tosylpiperazine derivative (4-Methyl-2-phenyl-1-tosylpiperazine) has been solved by single-crystal X-ray diffraction, revealing a chair conformation of the piperazine ring and specific intermolecular hydrogen bonding patterns (C—H···O) that stabilize the lattice [1]. In contrast, 1-benzylpiperazine (a common analog) often forms different packing motifs due to the absence of the sulfonyl oxygen atoms as hydrogen bond acceptors [2]. This structural difference can impact solid-state properties like solubility, stability, and mechanical behavior, which are critical for formulation and material science applications [3].

Crystal structure comparison
Cross-study comparable, Reported
Chair conformation, C—H···O hydrogen bonds
Defined crystal structure confirms identity and supports solid-state property analysis for formulation or crystal engineering.
Single-crystal XRD at 296 K; compare with benzylpiperazine packing.
Crystal Engineering Solid-State Chemistry Structure Determination

1-Tosylpiperazine Hydrochloride Applications in R&D


Lead Optimization & SAR Studies

This compound is an ideal building block for synthesizing focused libraries of sulfonamide-containing piperazine analogs. Its tosyl group can be further elaborated via nucleophilic displacement or used as a protecting group for late-stage functionalization [1]. The high purity and reliable quality control of the hydrochloride salt ensure reproducible biological assay data during hit-to-lead optimization .

Agrochemical Intermediate Synthesis

1-Tosylpiperazine hydrochloride is a key intermediate for constructing more complex molecules used in crop protection [1]. Its stability and ease of handling make it a preferred reagent for multi-kilogram scale-up, as evidenced by its use in the production of sulfonamide-based pesticides .

Crystal Engineering & Supramolecular Chemistry

The tosyl group provides a reliable hydrogen bond acceptor (sulfonyl oxygen) for designing co-crystals and metal-organic frameworks (MOFs) [1]. The hydrochloride salt offers a crystalline solid that can be used directly in solid-state NMR, X-ray diffraction, and computational modeling studies to understand intermolecular interactions .

Organic Synthesis Methodology Development

This compound serves as a standard substrate for developing and benchmarking new synthetic methods, particularly for C–N bond formation, cross-coupling, and protecting group strategies involving sulfonamides [1]. Its commercial availability in high purity allows for reproducible and comparable results across different research groups .

Application
Selection Property
Validation Focus
Lead optimization & SAR studies
Tosyl group orthogonality, consistent purity
Reproducible biological assay data, synthetic route compatibility
Agrochemical intermediate research
Scalable building block, stable HCl salt
Batch-to-batch consistency, multi-gram scale synthesis feasibility
Crystal engineering & supramolecular chemistry
Sulfonamide H-bond acceptor, crystalline solid
Co-crystal design, solid-state NMR/XRD analysis reliability
Organic synthesis methodology
Reliable sulfonamide substrate, commercial availability
Standardized benchmarking, cross-laboratory reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tosylpiperazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.